4'-n-Propyl-2,2,2-trifluoroacetophenone
Overview
Description
4’-n-Propyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the acetophenone structure, along with a propyl group at the para position of the phenyl ring. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Propyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 4-n-propylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: While specific industrial production methods for 4’-n-Propyl-2,2,2-trifluoroacetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Propyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-n-Propyl-2,2,2-trifluoroacetophenone is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Mechanism of Action
The mechanism of action of 4’-n-Propyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and enzyme inhibition. The compound can also act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: This compound lacks the propyl group and is used in similar applications but may have different reactivity and properties.
4’-n-Butyl-2,2,2-trifluoroacetophenone: Similar structure with a butyl group instead of a propyl group, potentially altering its physical and chemical properties.
Uniqueness: 4’-n-Propyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and propyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in research applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKCVMNWSBPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375183 | |
Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107713-67-7 | |
Record name | 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107713-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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